molecular formula C9H12O2 B13805506 Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid CAS No. 88211-22-7

Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid

Cat. No.: B13805506
CAS No.: 88211-22-7
M. Wt: 152.19 g/mol
InChI Key: MQFISUOMMHQFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid (7CI,9CI) is a bicyclic compound characterized by its unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products. The bicyclo[3.2.1]octane ring system is a common structural motif in many sesquiterpenes and diterpenes, making it a significant compound in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be achieved through several methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method utilizes samarium diiodide as a key reagent for the cyclopropane ring opening .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methodologies as described above. The use of commercially available monoterpenes like carvone as starting materials is common, and the process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex natural products and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

88211-22-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[3.2.1]oct-6-ene-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,6-8H,3-5H2,(H,10,11)

InChI Key

MQFISUOMMHQFQR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.